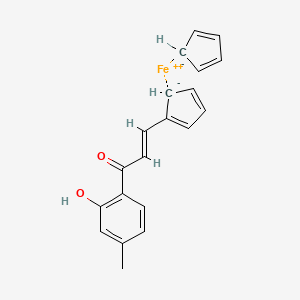

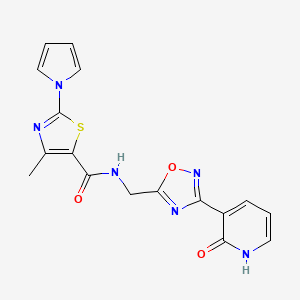

![molecular formula C20H15N5O3S B2535062 7-methoxy-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzofuran-2-carboxamide CAS No. 1903605-30-0](/img/structure/B2535062.png)

7-methoxy-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzofuran-2-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

This compound is a potent, selective inhibitor of c-Met (mesenchymal-epithelial transition factor), a receptor tyrosine kinase that is often deregulated in cancer . It has been used in trials studying the treatment of Cancer, Tumors, Oncology, Prostate Cancer, and Oncology Patients .

Synthesis Analysis

The synthesis of similar compounds has been described in the literature. For example, an efficient synthesis of a series of 6-chloro-3-substituted-[1,2,4]triazolo[4,3-b]pyridazines is described via intramolecular oxidative cyclization of various 6-chloropyridazin-3-yl hydrazones with iodobenzene diacetate .Molecular Structure Analysis

The molecular structure of similar compounds has been solved using direct methods by employing SHELXS -97 and the refinement against F2 was carried out using SHELXL-18 .Chemical Reactions Analysis

The covalent binding and glutathione conjugation proceed via bioactivation to a chemically reactive intermediate. The cytochrome (CYP) P450 enzymes responsible for this bioactivation were identified as cytochrome P450 3A4, 1A2, and 2D6 in human and cytochrome P450 2A2, 3A1, and 3A2 in rats .Physical And Chemical Properties Analysis

The molecular weight of a similar compound, 7-Methoxy-4-((6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methoxy)quinoline, is 383.4 g/mol .Wissenschaftliche Forschungsanwendungen

Synthesis and Antimicrobial Activities

- A study discussed the synthesis of novel compounds including triazolopyrimidines and their evaluation for antimicrobial and antioxidant activities. These compounds were synthesized through a protocol involving Biginelli reaction and characterized using spectroscopic techniques (Gilava et al., 2020).

Anti-Inflammatory and Analgesic Agents

- Another research synthesized derivatives of benzodifuranyl and thiazolopyrimidines derived from certain organic precursors. These compounds exhibited significant anti-inflammatory and analgesic activities, indicating potential for further medicinal chemistry exploration (Abu‐Hashem et al., 2020).

Anticancer Activities

- Compounds based on the scaffolds of benzothiadiazinyl hydrazinecarboxamides and anilino[1,2,4]triazolo[1,5-b][1,2,4]thiadiazine diones were synthesized and showed moderate to good inhibitory activity against various cancer cell lines, highlighting their potential as anticancer agents (Kamal et al., 2011).

Heterocyclic Compound Synthesis

- Research on the synthesis of novel classes of compounds, including aminofuro and aminothieno[2,3-d]pyridazin-4(5H)-one, demonstrates the diverse applications of similar chemical structures in creating new molecules with potential biological activities (Koza et al., 2013).

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Because of the exemplary pharmacokinetic/pharmacodynamic (PK/PD) properties of the isothiazole group, initial attempts were focused on introducing alternative metabolic soft spots into the molecule. These efforts resulted in the discovery of 7-(2-methoxyethoxy)-N-((6-(3-methyl-5-isothiazolyl)[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1,5-naphthyridin-4-amine (compound 2), with the major metabolic transformation occurring on the naphthyridine ring alkoxy substituent .

Eigenschaften

IUPAC Name |

7-methoxy-N-[(6-thiophen-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]-1-benzofuran-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15N5O3S/c1-27-15-4-2-3-12-9-16(28-19(12)15)20(26)21-10-18-23-22-17-6-5-14(24-25(17)18)13-7-8-29-11-13/h2-9,11H,10H2,1H3,(H,21,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPUIBVZZCKGWJE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1OC(=C2)C(=O)NCC3=NN=C4N3N=C(C=C4)C5=CSC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15N5O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

405.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-methoxy-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzofuran-2-carboxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

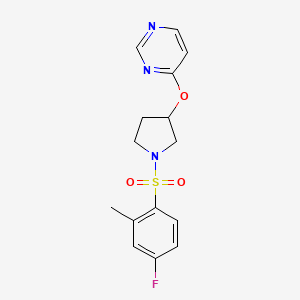

![methyl 7-(benzo[d]thiazole-2-carboxamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate](/img/structure/B2534979.png)

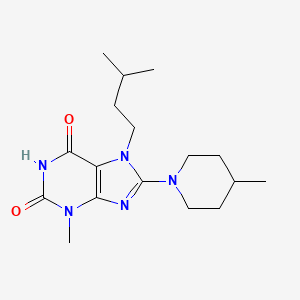

![(4Z)-4-[(3,4-dimethoxyphenyl)methylidene]-12-[2-(morpholin-4-yl)ethyl]-3,10-dioxa-12-azatricyclo[7.4.0.0^{2,6}]trideca-1,6,8-trien-5-one; propan-2-ol](/img/structure/B2534986.png)

![(4-(benzo[d]thiazol-2-yl)piperazin-1-yl)(1-ethyl-1H-pyrazol-5-yl)methanone](/img/structure/B2534988.png)

![N-(cyanomethyl)-2-[(5-{[(oxolan-2-yl)methyl]amino}-1,3,4-thiadiazol-2-yl)sulfanyl]-N-phenylacetamide](/img/structure/B2534990.png)

![2-((2-chlorobenzyl)thio)-3-(4-ethylbenzyl)pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2534998.png)

![N-(4-fluoro-3-methylphenyl)-2-(10-oxo-3,4,5,10-tetrahydrobenzo[b][1,6]naphthyridin-2(1H)-yl)acetamide](/img/structure/B2535001.png)

![2-Methyl-4-[(2,2,2-trifluoroacetyl)amino]benzenesulfonyl chloride](/img/structure/B2535002.png)